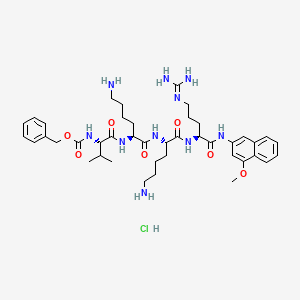
Z-Val-Lys-Lys-Arg-4MbetaNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its application as a fluorogenic substrate for cathepsin B, an enzyme involved in protein degradation. The compound’s structure includes a sequence of amino acids (valine, lysine, lysine, arginine) linked to a 4-methoxy-beta-naphthylamide group, which allows for the detection of enzymatic activity through fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the peptide bond releases the 4-methoxy-beta-naphthylamide group, which can be detected fluorometrically.
Common Reagents and Conditions
Enzymes: Cathepsin B or other proteases.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH.
Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is 4-methoxy-beta-naphthylamine, which exhibits fluorescence and can be quantified to measure enzyme activity.
Aplicaciones Científicas De Investigación
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Some key applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to measure protease activity in cell lysates or live cells.
Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide involves its recognition and cleavage by proteolytic enzymes. The peptide sequence is specifically designed to be a substrate for cathepsin B. Upon cleavage, the 4-methoxy-beta-naphthylamide group is released, producing a fluorescent signal that can be measured. This allows researchers to quantify enzyme activity and study the kinetics of proteolysis.
Comparación Con Compuestos Similares
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and the presence of the 4-methoxy-beta-naphthylamide group. Similar compounds include:
Z-Phe-Arg-4-methoxy-beta-naphthylamide: Another fluorogenic substrate for cathepsin B, differing in the amino acid sequence.
Z-Arg-Arg-4-methoxy-beta-naphthylamide: Used for studying other proteases with different substrate specificities.
Z-Val-Lys-Lys-Arg-2-naphthylamide: A variant with a different naphthylamide group, affecting its fluorescence properties.
These compounds are used in various assays to study different proteases and their inhibitors, highlighting the versatility and importance of fluorogenic substrates in biochemical research.
Propiedades
Número CAS |
71003-01-5 |
|---|---|
Fórmula molecular |
C42H63ClN10O7 |
Peso molecular |
855.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C42H62N10O7.ClH/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3;/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47);1H/t32-,33-,34-,36-;/m0./s1 |
Clave InChI |
YUFHWAINYSEMML-WGLNLRFBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
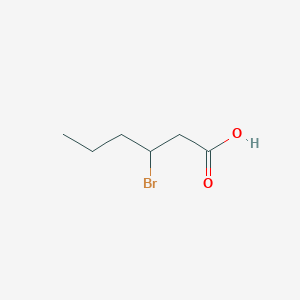
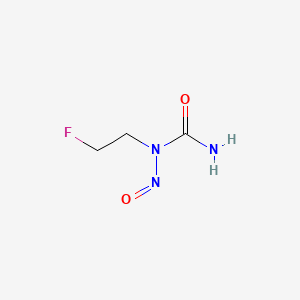


![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
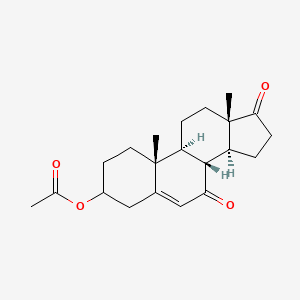


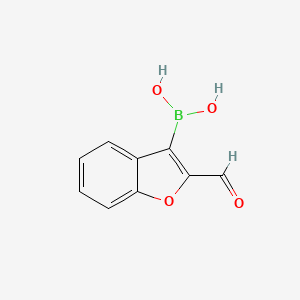
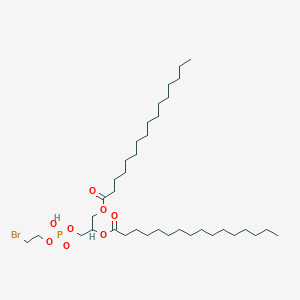
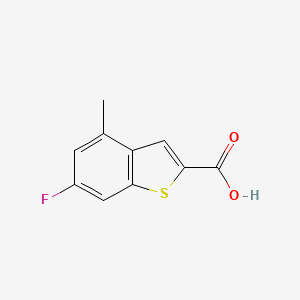

![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
